N-(2-(Benzylamino)ethyl) cyclopropanamine

Description

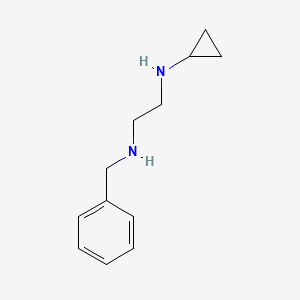

N-(2-(Benzylamino)ethyl) cyclopropanamine (C₁₂H₁₈N₂; molecular weight: 190.285 g/mol) is a secondary amine featuring a cyclopropane ring linked to an ethylamine backbone substituted with a benzyl group (Figure 1). This compound is categorized under HS Code 2921590090 as an aromatic polyamine derivative, with applications in medicinal chemistry and materials science .

Structure

2D Structure

Propriétés

IUPAC Name |

N-benzyl-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQADKMMORGKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697894 | |

| Record name | N~1~-Benzyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736908-55-7 | |

| Record name | N~1~-Benzyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzylamino)ethyl) cyclopropanamine typically involves the reaction of benzylamine with a cyclopropane derivative. One common method includes the use of cyclopropanecarboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with benzylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(Benzylamino)ethyl) cyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

N-(2-(Benzylamino)ethyl)cyclopropanamine has the molecular formula C12H19N2 and features a cyclopropane ring linked to an ethyl chain and a benzylamino group. The synthesis typically involves the reaction of benzylamine with cyclopropane derivatives, often utilizing cyclopropanecarboxylic acid as a starting material. The process includes converting the acid to its chloride form and reacting it with benzylamine in the presence of a base, like triethylamine, to yield the desired compound.

Scientific Research Applications

The compound has shown promise in several research domains:

Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex molecules, facilitating various organic reactions.

- Reagent : Utilized in organic synthesis, it can participate in multiple reaction types due to its functional groups.

Biology

- Biological Pathways : The compound is being studied for its role in biological pathways and as a potential ligand in receptor studies.

- Therapeutic Potential : Research is ongoing to evaluate its efficacy as a precursor for pharmaceutical compounds targeting specific diseases.

Medicine

- Pharmaceutical Development : Investigations into its therapeutic applications include exploring its effectiveness against neurodegenerative diseases and other conditions .

- Anti-Viral Activity : Preliminary studies suggest it may exhibit activity against viruses such as hepatitis C, highlighting its potential in antiviral drug development .

Industry

- Specialty Chemicals : It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial properties of related compounds, establishing that structural modifications can enhance potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar frameworks exhibited selective cytotoxicity towards human cancer cells, suggesting potential development into anticancer agents.

Mécanisme D'action

The mechanism by which N-(2-(Benzylamino)ethyl) cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with various receptors or enzymes, modulating their activity. The cyclopropane ring adds rigidity to the molecule, potentially affecting its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituted Cyclopropanamine Derivatives

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine (C₁₁H₁₄N₂O₃)

- Structure: Substitutes the benzylamino group with a 4-nitrophenoxy moiety.

- Properties : Molecular weight = 222.24 g/mol; nitro group increases polarity (PSA ≈ 90 Ų), reducing lipophilicity (LogP < 2.0). Applications include photoactive probes due to nitro group redox activity .

- Synthesis: Prepared via nucleophilic substitution of 4-nitrophenoxyethyl bromide with cyclopropanamine .

Cyclopropanamine,N-[2-(2-chlorophenoxy)ethyl]-, hydrochloride (C₁₁H₁₅Cl₂NO)

- Properties : Molecular weight = 248.15 g/mol; chlorine atom increases molecular weight and may improve metabolic stability .

N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)piperidine-3-carboxamide

Boron-Containing Analogues

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine (C₁₆H₂₄BNO₂)

Ethylamino Derivatives

Ethyl 2-(benzylamino)propanoate (C₁₂H₁₇NO₂)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features | Applications |

|---|---|---|---|---|---|---|

| N-(2-(Benzylamino)ethyl)cyclopropanamine | C₁₂H₁₈N₂ | 190.285 | 2.31 | 24.06 | Benzylamine, cyclopropane | Drug intermediates, CNS agents |

| N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine | C₁₁H₁₄N₂O₃ | 222.24 | ~1.5 | ~90 | Nitro group, photoactivity | Probes, redox studies |

| N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine HCl | C₁₁H₁₅Cl₂NO | 248.15 | ~2.5 | ~30 | Chlorine substitution | Metabolic stabilization |

| N-(2-(Dioxaborolane)benzyl)cyclopropanamine | C₁₆H₂₄BNO₂ | 273.19 | 2.98 | 40.2 | Boron-containing | Suzuki coupling, materials |

| Ethyl 2-(benzylamino)propanoate | C₁₂H₁₇NO₂ | 207.27 | 1.45 | 45.3 | Ester functionality | Peptidomimetics, solvents |

Key Research Findings

- Synthetic Flexibility: N-(2-(Benzylamino)ethyl)cyclopropanamine derivatives are synthesized via alkylation or coupling reactions (e.g., TBTU-mediated amidation for piperidine-carboxamide analogues) .

- Biological Relevance : Cyclopropane rings enhance conformational restriction, improving target selectivity in CNS drugs .

- Spectroscopic Differentiation: ¹H NMR of benzylaminoethyl derivatives shows distinct aromatic (δ 7.2–7.4 ppm) and cyclopropane (δ 0.5–1.2 ppm) signals, unlike nitro or boronate analogues .

Activité Biologique

N-(2-(Benzylamino)ethyl)cyclopropanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features lend it potential applications in various biological contexts, including enzyme inhibition, receptor binding, and therapeutic interventions for neurological disorders. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N-(2-(Benzylamino)ethyl)cyclopropanamine has the molecular formula C₁₂H₁₉N₂ and features a cyclopropane ring attached to an ethyl chain linked to a benzylamino group. This configuration is crucial for its biological activity, as the rigid cyclopropane structure may influence its interaction with biological targets.

The biological activity of N-(2-(Benzylamino)ethyl)cyclopropanamine involves its interaction with specific receptors and enzymes. The compound acts as a ligand that can modulate the activity of these molecular targets. The benzylamino group is particularly significant as it participates in receptor binding, while the cyclopropane ring may enhance binding affinity due to its conformational rigidity.

Enzyme Inhibition and Receptor Binding

Research indicates that N-(2-(Benzylamino)ethyl)cyclopropanamine is employed in studies focusing on enzyme inhibition and receptor binding. For instance, it has been used to explore pathways related to neurodegenerative diseases by acting on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease (AD). Its ability to inhibit certain enzymes involved in the degradation of neurotransmitters suggests that it could help maintain cognitive function in affected individuals .

Case Studies

- Cholinesterase Inhibition : A study highlighted the efficacy of benzyl-substituted compounds similar to N-(2-(Benzylamino)ethyl)cyclopropanamine in inhibiting butyrylcholinesterase (BuChE), an enzyme linked to AD. The findings indicated that these compounds exhibited low toxicity while providing significant inhibitory effects on BuChE, thus supporting their potential as therapeutic agents .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. The results showed that modifications to the benzyl group led to enhanced protective activity, suggesting a structure-activity relationship that could be exploited in drug development .

Data Summary

The following table summarizes key findings related to the biological activity of N-(2-(Benzylamino)ethyl)cyclopropanamine:

| Study | Target | Activity | EC₅₀ (μM) | Comments |

|---|---|---|---|---|

| Cholinesterase Inhibition | BuChE | Significant inhibition | <10 | Low toxicity observed |

| Neuroprotection | Pancreatic β-cells | High protective activity | 0.1 ± 0.01 | Effective against ER stress |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for N-(2-(Benzylamino)ethyl)cyclopropanamine, and how can reaction conditions be optimized for higher yields?

- Methodology : Primary synthesis involves nucleophilic substitution or reductive amination. For example, alkylation of benzylamine with a cyclopropanamine derivative using alkyl bromides under inert conditions (e.g., dry THF, NaH as base) can yield the target compound. Optimization includes:

- Temperature control (40–60°C) to minimize side reactions .

- Solvent selection (polar aprotic solvents improve reactivity) .

- Purification via column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(2-(Benzylamino)ethyl)cyclopropanamine?

- Methodology :

- 1H/13C NMR : Confirm amine proton environments (δ 1.2–2.5 ppm for cyclopropane protons, δ 3.5–4.0 ppm for ethylenic CH2 groups) and aromatic benzyl signals (δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ peaks, ensuring molecular weight matches theoretical values (e.g., MW 218.3 g/mol) .

- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000–1100 cm⁻¹) .

Q. How can researchers ensure purity of N-(2-(Benzylamino)ethyl)cyclopropanamine during synthesis?

- Methodology :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can conflicting NMR data for N-(2-(Benzylamino)ethyl)cyclopropanamine derivatives be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., cyclopropane vs. ethylenic protons) and verify connectivity .

- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

- Variable Temperature NMR : Resolve dynamic effects (e.g., amine inversion) by acquiring spectra at 25°C and 60°C .

Q. What experimental strategies are recommended for evaluating the biological activity of N-(2-(Benzylamino)ethyl)cyclopropanamine in cell-based assays?

- Methodology :

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to assess cell death inhibition, referencing ferroptosis inhibitor studies .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50 values, with positive controls (e.g., ferrostatin-1) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Q. How can researchers address discrepancies in mass spectrometry data when analyzing degradation products of N-(2-(Benzylamino)ethyl)cyclopropanamine?

- Methodology :

- High-Resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to distinguish isobaric species (e.g., oxidation vs. hydrolysis products) .

- Tandem MS/MS : Fragment ions (e.g., m/z 148 for cyclopropane cleavage) to confirm degradation pathways .

- Stability Studies : Conduct forced degradation under acidic/alkaline conditions to identify labile functional groups .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving N-(2-(Benzylamino)ethyl)cyclopropanamine?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .

- ANOVA with Tukey’s Test : Compare multiple treatment groups for significance (p <0.05) .

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How can computational tools aid in predicting the physicochemical properties of N-(2-(Benzylamino)ethyl)cyclopropanamine?

- Methodology :

- Lipinski’s Rule of Five : Use SwissADME to predict logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors .

- Crippen/JOBACK Methods : Estimate aqueous solubility (logS) and critical volumes (e.g., JOBACK for boiling point prediction) .

- Molecular Dynamics Simulations : Assess cyclopropane ring strain and conformational flexibility in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.